molecular formula C7H12N4O B13331412 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B13331412
M. Wt: 168.20 g/mol
InChI Key: XZXSULWNHNQBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a propanamide moiety, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxamide with appropriate reagents under controlled conditions. One common method includes the use of aminoguanidine hydrochloride and succinic anhydride as starting materials, followed by a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation .

Major Products Formed

Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-amino-3-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-3-2-6(10-11)5(8)4-7(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)

InChI Key

XZXSULWNHNQBQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.